1H-Indole, 1-(2-methoxybenzoyl)-5-nitro-
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Overview
Description
(2-Methoxyphenyl)(5-nitro-1H-indol-1-yl)methanone is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of (2-Methoxyphenyl)(5-nitro-1H-indol-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzoyl chloride and 5-nitroindole.
Reaction Conditions: The reaction between 2-methoxybenzoyl chloride and 5-nitroindole is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.
Chemical Reactions Analysis
(2-Methoxyphenyl)(5-nitro-1H-indol-1-yl)methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized products.
Scientific Research Applications
(2-Methoxyphenyl)(5-nitro-1H-indol-1-yl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2-Methoxyphenyl)(5-nitro-1H-indol-1-yl)methanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole moiety can bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
(2-Methoxyphenyl)(5-nitro-1H-indol-1-yl)methanone can be compared with other indole derivatives, such as:
(2-Methoxyphenyl)(1H-indol-3-yl)methanone: Lacks the nitro group, resulting in different biological activities.
(4-Methoxyphenyl)(5-nitro-1H-indol-1-yl)methanone: Positional isomer with different substitution patterns, leading to variations in reactivity and biological properties.
(2-Methoxyphenyl)(5-amino-1H-indol-1-yl)methanone: Reduction product of the nitro compound, exhibiting different chemical and biological characteristics
This detailed article provides an overview of (2-Methoxyphenyl)(5-nitro-1H-indol-1-yl)methanone, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
820234-20-6 |
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Molecular Formula |
C16H12N2O4 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
(2-methoxyphenyl)-(5-nitroindol-1-yl)methanone |
InChI |
InChI=1S/C16H12N2O4/c1-22-15-5-3-2-4-13(15)16(19)17-9-8-11-10-12(18(20)21)6-7-14(11)17/h2-10H,1H3 |
InChI Key |
RIIVACVSNAQMBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2C=CC3=C2C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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